molecular formula C14H10N2O B1405464 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile CAS No. 1308669-68-2

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile

Cat. No.: B1405464
CAS No.: 1308669-68-2
M. Wt: 222.24 g/mol
InChI Key: MGJUIKRXVZTIJJ-UHFFFAOYSA-N
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Description

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a methyl group at the 2-position and a 4-formylpyridin-3-yl moiety. The formyl group on the pyridine ring enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions .

Properties

IUPAC Name

4-(4-formylpyridin-3-yl)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJUIKRXVZTIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CN=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-(4-Carboxypyridin-3-yl)-2-methylbenzonitrile.

    Reduction: 4-(4-Formylpyridin-3-yl)-2-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Pyridine-Based Derivatives

  • 4-(4-Phenyl-3-(p-tolyl)pyridin-2-yl)benzonitrile (Compound 23) Structure: Replaces the formyl group with phenyl and p-tolyl substituents. Lacks the reactive formyl group, reducing electrophilicity .
  • 4-(6-(4-Methoxyphenyl)-4-phenyl-3-(p-tolyl)pyridin-2-yl)benzonitrile (Compound 24)
    • Structure : Adds a methoxy group to the pyridine ring.
    • Properties : Methoxy group improves solubility in polar solvents compared to the target compound. Electron-donating methoxy may alter electronic interactions in catalytic applications .

Indole and Benzyl-Substituted Derivatives

  • 4-((1H-Indol-3-yl)methyl)-2-methylbenzonitrile (4a/4a’)
    • Structure : Replaces the pyridine ring with an indole moiety.
    • Properties : Indole’s hydrogen-bonding capability may enhance binding to biological targets (e.g., receptors). Isomerism (2- vs. 3-methyl) affects regioselectivity in reactions, as seen in the 4:5 ratio of isomers synthesized .

Simpler Methylbenzonitrile Derivatives

  • 2-Methylbenzonitrile and 3-Methylbenzonitrile
    • Structure : Lack the pyridine and formyl groups.
    • Properties : Lower molecular weights (133.15 g/mol) result in higher volatility. Thermal degradation studies show stability up to 500°C, whereas the target compound’s formyl group may lower thermal stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Thermal Stability Solubility Trends
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile ~238.24 Cyano, formyl, methyl Likely <800°C (degradation of formyl) Moderate in polar aprotic solvents
2-Methylbenzonitrile 133.15 Cyano, methyl Stable to 500°C High in organic solvents
4-((1H-Indol-3-yl)methyl)-2-methylbenzonitrile ~262.30 Cyano, methyl, indole Not reported Low in water, high in DMSO
4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile 388.26 Cyano, bromo, ether High (b.p. ~499°C) Low due to bulky substituents

Biological Activity

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile (CAS No. 1308669-68-2) is a compound of interest due to its potential biological activities. It features a pyridine ring and a benzonitrile moiety, which may contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}

This structure includes:

  • A pyridine ring with a formyl group.
  • A methylbenzonitrile group.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structural components may enhance binding affinity and specificity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes, such as tyrosinase, which is involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Activity : Similar compounds have exhibited antioxidant properties, suggesting that this compound may scavenge free radicals and protect cells from oxidative stress.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Tyrosinase Inhibition :
    • Studies suggest that compounds with similar structures can inhibit tyrosinase activity effectively. This property is crucial for developing treatments for hyperpigmentation-related conditions.
  • Antioxidant Properties :
    • Compounds analogous to this compound have shown significant antioxidant activity, which could help mitigate oxidative damage in cells.
  • Cytotoxicity Studies :
    • Preliminary studies indicate that while some analogs exhibit cytotoxic effects at higher concentrations, this compound may not show significant cytotoxicity at lower doses, making it a candidate for further investigation in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated potent inhibition of tyrosinase by related compounds, suggesting similar efficacy for this compound.
Study BReported antioxidant activity comparable to established antioxidants like vitamin C.
Study CInvestigated cytotoxic effects on cancer cell lines, revealing varying degrees of toxicity among analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
Reactant of Route 2
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4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile

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